Cas no 637347-92-3 (2-(4-methylthiazol-2-yl)acetic acid)
2-(4-methylthiazol-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylthiazol-2-yl)acetic acid
- 2-Thiazoleacetic acid, 4-Methyl-
- 4-methyl-2-thiazoleacetic acid
- 2-(4-methylthiazol-2-yl)aceticacid
- 4-Methyl-thiazolessig
- SCHEMBL874455
- DA-04124
- 637347-92-3
- F13736
- (4-methyl-1,3-thiazol-2-yl)acetic acid
- AKOS009144540
-
- Inchi: 1S/C6H7NO2S/c1-4-3-10-5(7-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
- InChI Key: AWWMOODREFVSAI-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1CC(=O)O
Computed Properties
- Exact Mass: 157.01974964g/mol
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 78.4Ų
2-(4-methylthiazol-2-yl)acetic acid Pricemore >>
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| 1PlusChem | 1P00F9Z6-100mg |
2-Thiazoleacetic acid, 4-Methyl- |
637347-92-3 | 97% | 100mg |
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| 1PlusChem | 1P00F9Z6-250mg |
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| 1PlusChem | 1P00F9Z6-1g |
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| Chemenu | CM523284-1g |
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$473 | 2023-01-04 | |
| Crysdot LLC | CD11082535-1g |
2-(4-Methylthiazol-2-yl)acetic acid |
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$474 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739686-1g |
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¥5019.00 | 2024-05-05 | |
| Ambeed | A670029-100mg |
2-(4-Methylthiazol-2-yl)acetic acid |
637347-92-3 | 97% | 100mg |
$128.0 | 2025-04-18 | |
| Ambeed | A670029-250mg |
2-(4-Methylthiazol-2-yl)acetic acid |
637347-92-3 | 97% | 250mg |
$216.0 | 2025-04-18 | |
| Ambeed | A670029-1g |
2-(4-Methylthiazol-2-yl)acetic acid |
637347-92-3 | 97% | 1g |
$579.0 | 2025-04-18 |
2-(4-methylthiazol-2-yl)acetic acid Suppliers
2-(4-methylthiazol-2-yl)acetic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(4-methylthiazol-2-yl)acetic acid
Professional Introduction to 2-(4-methylthiazol-2-yl)acetic Acid (CAS No. 637347-92-3)
2-(4-methylthiazol-2-yl)acetic acid, identified by the chemical abstracts service number CAS No. 637347-92-3, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. The structural motif of 2-(4-methylthiazol-2-yl)acetic acid incorporates both thiazole and acetic acid functionalities, which together contribute to its unique chemical and biological properties.
The thiazole ring in 2-(4-methylthiazol-2-yl)acetic acid is a core structure found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The presence of the methyl group at the 4-position of the thiazole ring enhances its reactivity and binding affinity to biological targets. This modification has been strategically employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles of drug candidates.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole scaffolds. One of the most compelling areas of investigation is the use of these derivatives as inhibitors of key enzymes involved in metabolic pathways associated with diseases such as diabetes, obesity, and cardiovascular disorders. 2-(4-methylthiazol-2-yl)acetic acid, with its unique structural features, has emerged as a promising candidate in this context.
A notable study published in the journal Organic Letters highlighted the synthesis and biological evaluation of various thiazole-based acetic acids. The research demonstrated that 2-(4-methylthiazol-2-yl)acetic acid exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for maintaining cognitive function. The methylthiazole moiety was found to enhance binding affinity to AChE, suggesting its potential as a lead compound for the development of novel acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Beyond its applications in neurology, 2-(4-methylthiazol-2-yl)acetic acid has shown promise in combating inflammatory diseases. In a groundbreaking study featured in Medicinal Chemistry Letters, researchers investigated the anti-inflammatory properties of this compound. The study revealed that it effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting nuclear factor kappa B (NFκB) signaling pathways. This finding underscores the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory ailments.
The synthesis of 2-(4-methylthiazol-2-yl)acetic acid involves multi-step organic transformations that highlight its synthetic versatility. A common synthetic route begins with the condensation of 4-methylthiophene-2-carboxylic acid with thioamides under basic conditions, followed by cyclization to form the thiazole ring. Subsequent functionalization steps introduce the acetic acid moiety, yielding the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its pharmaceutical applications on a larger scale.
The pharmacological profile of 2-(4-methylthiazol-2-yl)acetic acid is further enhanced by its favorable solubility and bioavailability characteristics. These properties are critical for drug development, as they ensure effective delivery to target tissues and organs. Preclinical studies have demonstrated that oral administration of this compound results in rapid absorption and distribution throughout the body, with minimal metabolic degradation.
In conclusion, 2-(4-methylthiazol-2-yl)acetic acid (CAS No. 637347-92-3) represents a significant advancement in pharmaceutical research due to its versatile biological activities and synthetic accessibility. Its potential applications in treating neurological disorders, inflammatory diseases, and other metabolic conditions make it a valuable compound for further investigation. As research continues to uncover new therapeutic possibilities derived from thiazole derivatives, compounds like this are poised to play a pivotal role in shaping future treatments for human health.
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